1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole
Overview
Description
1-(Pyrrolidin-3-yl)-1H-1,3-benzodiazole is a heterocyclic compound that features both a pyrrolidine ring and a benzodiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The combination of these two rings provides a unique scaffold that can interact with various biological targets, making it a versatile molecule for research and development.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring structure have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring structure contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been reported to have target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The influence of steric factors on biological activity has been investigated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole typically involves the construction of the pyrrolidine ring followed by its attachment to the benzodiazole moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a substituted benzodiazole with a pyrrolidine derivative can be catalyzed by acids or bases to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process might involve crystallization or chromatography techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated benzodiazole derivatives with nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole ring .
Scientific Research Applications
1-(Pyrrolidin-3-yl)-1H-1,3-benzodiazole has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Pyrrolidine: A simpler structure with only the pyrrolidine ring, lacking the benzodiazole moiety.
Benzodiazole: Contains only the benzodiazole ring without the pyrrolidine component.
Pyrrolidin-2-one: Another heterocyclic compound with a pyrrolidine ring fused to a lactam.
Uniqueness: 1-(Pyrrolidin-3-yl)-1H-1,3-benzodiazole is unique due to the combination of the pyrrolidine and benzodiazole rings, which provides a distinct three-dimensional structure and electronic properties. This uniqueness allows it to interact with a broader range of biological targets compared to its simpler counterparts .
Properties
IUPAC Name |
1-pyrrolidin-3-ylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-4-11-10(3-1)13-8-14(11)9-5-6-12-7-9/h1-4,8-9,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAECDRNAUKPMLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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